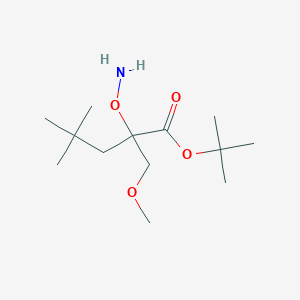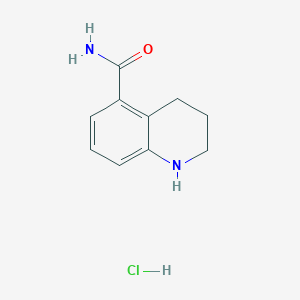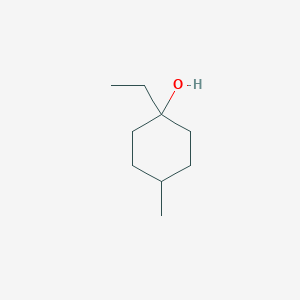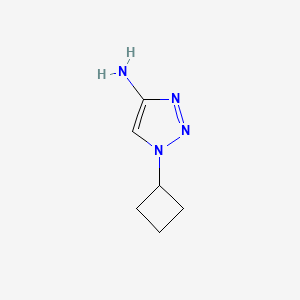
1-Cyclobutyl-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutyl-1H-1,2,3-triazol-4-amine is a chemical compound with the molecular formula C6H10N4 and a molecular weight of 138.17 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and chemical synthesis.
Preparation Methods
. This reaction is often catalyzed by copper (I) ions, which facilitate the formation of the triazole ring. The reaction conditions usually include a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-Cyclobutyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the triazole ring to other functional groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles.
Scientific Research Applications
1-Cyclobutyl-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The exact mechanism of action of 1-Cyclobutyl-1H-1,2,3-triazol-4-amine is not well-documented. like other triazole compounds, it is believed to interact with various molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparison with Similar Compounds
1-Cyclobutyl-1H-1,2,3-triazol-4-amine can be compared with other triazole derivatives such as 1-phenyl-1H-1,2,3-triazole and 1-methyl-1H-1,2,3-triazole. While these compounds share a common triazole ring, their unique substituents confer different chemical and biological properties. For example, 1-phenyl-1H-1,2,3-triazole is known for its antifungal activity, while 1-methyl-1H-1,2,3-triazole is used in the synthesis of various pharmaceuticals.
Properties
Molecular Formula |
C6H10N4 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-cyclobutyltriazol-4-amine |
InChI |
InChI=1S/C6H10N4/c7-6-4-10(9-8-6)5-2-1-3-5/h4-5H,1-3,7H2 |
InChI Key |
LTVMXJCGTVRCHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C=C(N=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13179267.png)
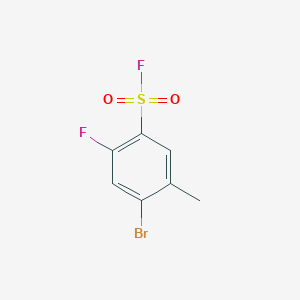

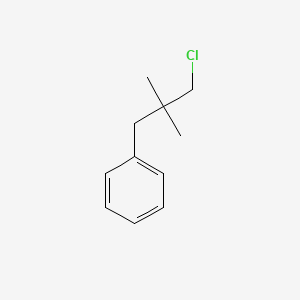

![Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate](/img/structure/B13179299.png)
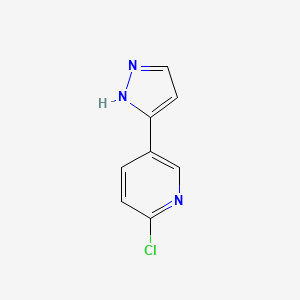
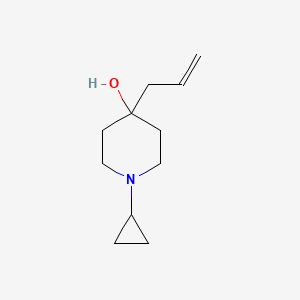
![methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B13179327.png)

![1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13179342.png)
